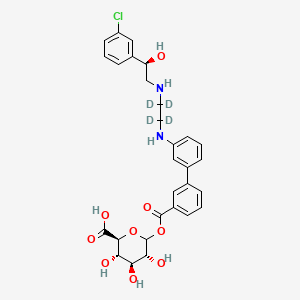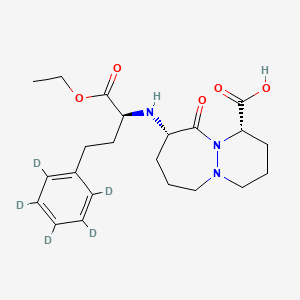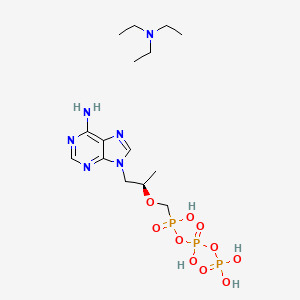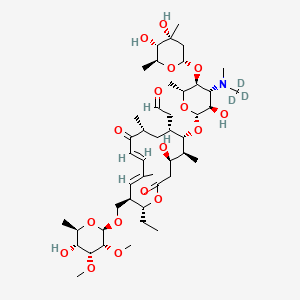
Tylosin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylosin-d3 is a stable isotope-labeled derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of tylosin. The incorporation of deuterium atoms into the tylosin molecule allows for precise tracking and analysis using techniques such as mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin-d3 involves the incorporation of deuterium atoms into the tylosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated reagents are used in the chemical synthesis of tylosin to incorporate deuterium atoms at specific positions within the molecule.
Industrial Production Methods
The industrial production of this compound typically involves fermentation using Streptomyces fradiae, followed by chemical modification to introduce deuterium atoms. The fermentation process produces tylosin, which is then subjected to hydrogen-deuterium exchange or chemical synthesis to obtain this compound.
Chemical Reactions Analysis
Types of Reactions
Tylosin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the molecule.
Scientific Research Applications
Tylosin-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tylosin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and biotransformation of tylosin in various organisms.
Analytical Chemistry: Using mass spectrometry to quantify and analyze tylosin and its metabolites in complex biological matrices.
Biomedical Research: Exploring the effects of tylosin on bacterial protein synthesis and its potential therapeutic applications.
Mechanism of Action
Tylosin-d3, like tylosin, exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation reactions during translation. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of tylosin, preventing the growth and proliferation of susceptible bacteria.
Comparison with Similar Compounds
Tylosin-d3 is similar to other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. Some similar compounds include:
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved pharmacokinetic properties compared to erythromycin.
This compound’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C46H77NO17 |
|---|---|
Molecular Weight |
919.1 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1/i9D3 |
InChI Key |
WBPYTXDJUQJLPQ-KCLVTIJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)O)C)O |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
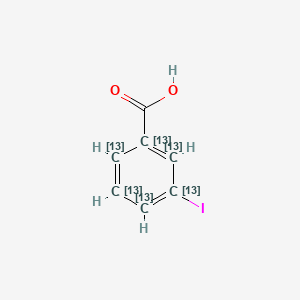

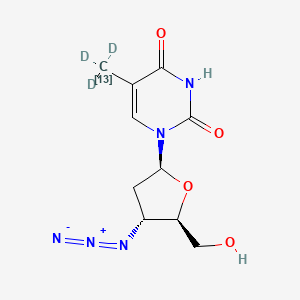
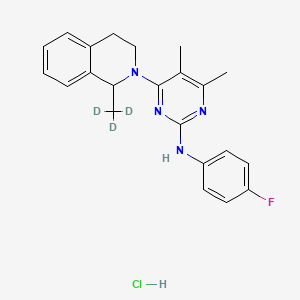
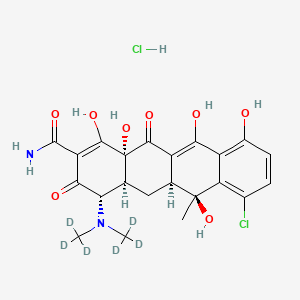
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
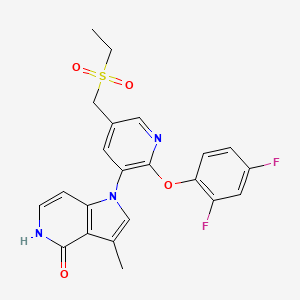
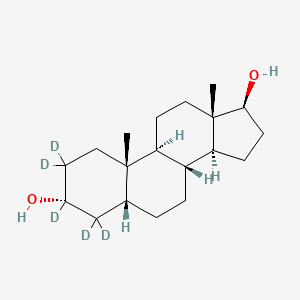
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
